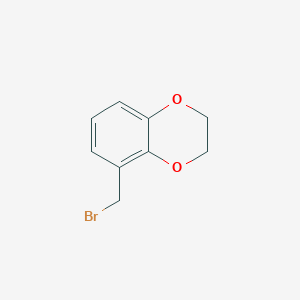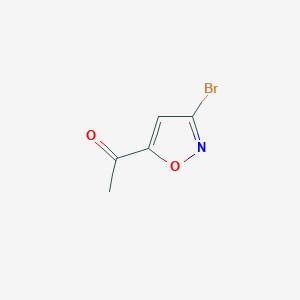
1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole
説明
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C15H13N3O2, is characterized by a benzimidazole core substituted with benzyl, methyl, and nitro groups.
作用機序
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological and clinical applications . They are known to inhibit various enzymes involved in a wide range of therapeutic uses .
Mode of Action
For instance, some benzimidazole derivatives work by binding tubulin, a vital part of the cytoskeleton and mitotic spindle . They are selectively toxic towards parasitic nematodes, selectively binding and depolymerising their tubulins .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological and clinical applications .
Pharmacokinetics
Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects due to their broad range of biological and clinical applications .
Action Environment
The stability and efficacy of benzimidazole derivatives are generally high, making them suitable for a variety of environments .
生化学分析
Biochemical Properties
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to exhibit antimicrobial, antiviral, and anticancer activities. It interacts with enzymes such as DNA gyrase and topoisomerase, inhibiting their activity and thereby affecting DNA replication and transcription processes. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. It also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound can influence cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with DNA gyrase and topoisomerase prevents the unwinding of DNA, thereby inhibiting DNA replication. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. The molecular interactions of this compound with biomolecules are crucial for its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation over extended periods. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These temporal effects highlight the potential of this compound for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects such as inhibition of tumor growth and reduction of microbial infections. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects varies depending on the animal model and the route of administration. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in clinical settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolites of this compound can further interact with cellular targets, contributing to its overall biological effects. The impact on metabolic flux and metabolite levels is an important aspect of its biochemical analysis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biological effects. The distribution of this compound is influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the mitochondria and nucleus, where it interacts with key biomolecules involved in cellular processes. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments within the cell. The subcellular localization is essential for understanding the precise mechanisms of action of this compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by nitration. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with benzaldehyde in the presence of an acid catalyst to form 2-benzylbenzimidazole.
Methylation: The benzimidazole derivative is then methylated using methyl iodide or dimethyl sulfate.
Nitration: The final step involves nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: m-Chloroperbenzoic acid, acetic acid.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Amino Derivatives: Formed by reduction of the nitro group.
N-oxides: Formed by oxidation of the benzimidazole ring.
Halogenated Derivatives: Formed by substitution reactions.
科学的研究の応用
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
類似化合物との比較
2-Methylbenzimidazole: Lacks the benzyl and nitro groups, resulting in different biological activities.
5-Nitrobenzimidazole: Similar nitro group but lacks the benzyl and methyl substitutions.
1-Benzylbenzimidazole: Lacks the nitro and methyl groups, affecting its reactivity and biological properties.
Uniqueness: 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the nitro group contributes to its potential antimicrobial activity.
特性
IUPAC Name |
1-benzyl-2-methyl-5-nitrobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-16-14-9-13(18(19)20)7-8-15(14)17(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAUUAVZGGUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550198 | |
| Record name | 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14624-88-5 | |
| Record name | 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)
![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)






